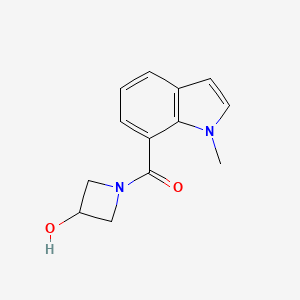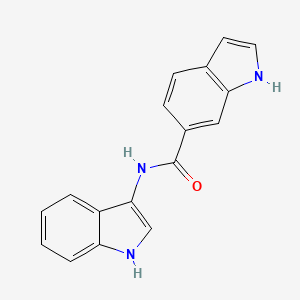
(3-Hydroxyazetidin-1-yl)-(1-methylindol-7-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Hydroxyazetidin-1-yl)-(1-methylindol-7-yl)methanone, also known as HAMI, is a synthetic compound that has recently gained attention in scientific research due to its potential as a therapeutic agent. HAMI is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further study. In
作用機序
The mechanism of action of (3-Hydroxyazetidin-1-yl)-(1-methylindol-7-yl)methanone is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways in cells. In cancer cells, (3-Hydroxyazetidin-1-yl)-(1-methylindol-7-yl)methanone has been shown to inhibit the activity of the enzyme AKT, which is involved in cell proliferation and survival. Inflammatory pathways such as NF-κB have also been shown to be inhibited by (3-Hydroxyazetidin-1-yl)-(1-methylindol-7-yl)methanone, suggesting that it may have anti-inflammatory properties.
Biochemical and Physiological Effects:
(3-Hydroxyazetidin-1-yl)-(1-methylindol-7-yl)methanone has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, (3-Hydroxyazetidin-1-yl)-(1-methylindol-7-yl)methanone has been shown to induce autophagy, a process by which cells break down and recycle damaged or unwanted components. (3-Hydroxyazetidin-1-yl)-(1-methylindol-7-yl)methanone has also been shown to affect the expression of certain genes, suggesting that it may have epigenetic effects as well.
実験室実験の利点と制限
One advantage of using (3-Hydroxyazetidin-1-yl)-(1-methylindol-7-yl)methanone in lab experiments is its availability and ease of synthesis. (3-Hydroxyazetidin-1-yl)-(1-methylindol-7-yl)methanone can be synthesized on a large scale, making it readily available for research purposes. However, one limitation of using (3-Hydroxyazetidin-1-yl)-(1-methylindol-7-yl)methanone in lab experiments is its potential toxicity. While (3-Hydroxyazetidin-1-yl)-(1-methylindol-7-yl)methanone has been shown to be relatively non-toxic in vitro, more research is needed to determine its safety in vivo.
将来の方向性
There are many potential future directions for research on (3-Hydroxyazetidin-1-yl)-(1-methylindol-7-yl)methanone. One area of focus could be on its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's. Another area of research could be on the development of (3-Hydroxyazetidin-1-yl)-(1-methylindol-7-yl)methanone analogs with improved efficacy and safety profiles. Additionally, further studies are needed to fully understand the mechanism of action of (3-Hydroxyazetidin-1-yl)-(1-methylindol-7-yl)methanone and its potential as a treatment for cancer and other diseases.
合成法
The synthesis of (3-Hydroxyazetidin-1-yl)-(1-methylindol-7-yl)methanone involves several steps, starting with the reaction of 3-hydroxyazetidin-1-ylamine with 1-methylindole-7-carboxaldehyde. The resulting product is then treated with a reducing agent to form (3-Hydroxyazetidin-1-yl)-(1-methylindol-7-yl)methanone. This method has been optimized and can be carried out on a large scale, making (3-Hydroxyazetidin-1-yl)-(1-methylindol-7-yl)methanone readily available for research purposes.
科学的研究の応用
(3-Hydroxyazetidin-1-yl)-(1-methylindol-7-yl)methanone has been the subject of numerous scientific studies, with researchers investigating its potential as a therapeutic agent for a variety of conditions. One area of research has focused on (3-Hydroxyazetidin-1-yl)-(1-methylindol-7-yl)methanone's ability to inhibit the growth of cancer cells. In a study published in the journal Bioorganic & Medicinal Chemistry Letters, (3-Hydroxyazetidin-1-yl)-(1-methylindol-7-yl)methanone was shown to inhibit the growth of breast cancer cells in vitro. Other studies have investigated (3-Hydroxyazetidin-1-yl)-(1-methylindol-7-yl)methanone's potential as an anti-inflammatory agent and as a treatment for neurodegenerative diseases such as Alzheimer's.
特性
IUPAC Name |
(3-hydroxyazetidin-1-yl)-(1-methylindol-7-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-14-6-5-9-3-2-4-11(12(9)14)13(17)15-7-10(16)8-15/h2-6,10,16H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUDQXUUSMPKPKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=CC=C2)C(=O)N3CC(C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Hydroxyazetidin-1-yl)-(1-methylindol-7-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-2-[(7-chloro-1,3-benzodioxole-5-carbonyl)amino]propanoic acid](/img/structure/B6641913.png)
![(E)-3-(4-fluorophenyl)-1-[3-(methylaminomethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B6641920.png)



![5-methyl-N-[2-(1,3,5-trimethylpyrazol-4-yl)ethyl]-1,3-oxazole-2-carboxamide](/img/structure/B6641976.png)
![cis-Benzyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6641979.png)
![N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-2,4-dimethylfuran-3-carboxamide](/img/structure/B6641985.png)





